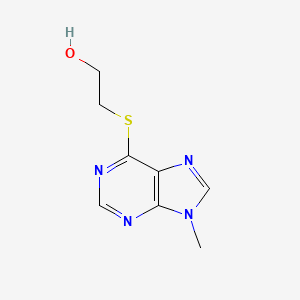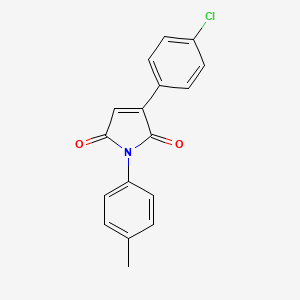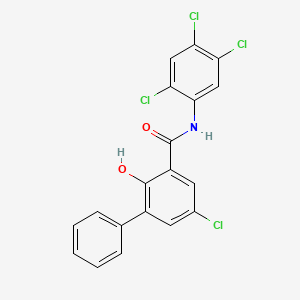![molecular formula C15H10Cl2N2O5 B14721267 [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate CAS No. 6908-25-4](/img/structure/B14721267.png)
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is a synthetic organic compound characterized by its unique chemical structure, which includes both chloroanilino and nitrobenzoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the reaction of 2-chloroaniline with ethyl chloroformate to form the intermediate 2-(2-chloroanilino)-2-oxoethyl chloride. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-4-chlorobenzoate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloroanilino and nitrobenzoate groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzoate group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: A simpler compound with similar reactivity but lacking the nitrobenzoate group.
4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the chloroanilino functionality.
2-Chloro-4-nitroaniline: Combines both chloro and nitro groups but in a different structural arrangement.
Uniqueness
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
6908-25-4 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O5 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-3-1-2-4-13(11)18-14(20)8-24-15(21)10-6-5-9(19(22)23)7-12(10)17/h1-7H,8H2,(H,18,20) |
Clé InChI |
WAYVDOZHGKOSPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
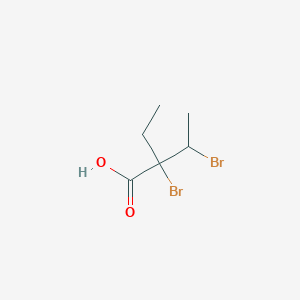
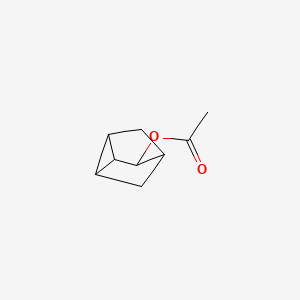
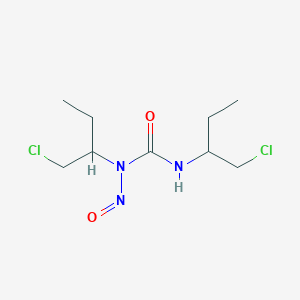

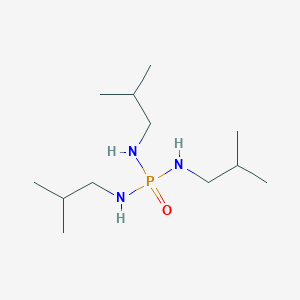

![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
